4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused pyridine and pyrimidine ring system, with a chlorine atom at the 4-position and a methylthio group at the 6-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-chloropyridine with carbon disulfide and methyl iodide, followed by cyclization with formamide . The reaction conditions often require heating and the use of a base such as potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
- Substitution reactions yield various substituted pyridopyrimidine derivatives.
- Oxidation of the methylthio group forms sulfoxides or sulfones.
- Reduction of the methylthio group results in the formation of a methyl group .
Scientific Research Applications
4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine primarily involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular functions. By inhibiting these kinases, the compound can interfere with signaling pathways that control cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits potential as a kinase inhibitor and has been studied for its anticancer activity.
Quinazoline: Widely used in the development of anticancer drugs such as gefitinib and erlotinib.
Uniqueness: 4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine atom and methylthio group allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrido[3,2-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWKJHLDHMYKBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C1)N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855949 | |
Record name | 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263363-54-7 | |
Record name | 4-Chloro-6-(methylsulfanyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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